Cas no 87411-38-9 (5-(4-Bromophenoxy)pentanoic Acid)

5-(4-Bromophenoxy)pentanoic Acid is a brominated aromatic carboxylic acid derivative, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a pentanoic acid chain linked to a 4-bromophenoxy group, offering versatility in further functionalization. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the carboxylic acid group allows for esterification or amidation. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and materials science applications. Its well-defined purity and stability under standard conditions make it a reliable reagent for precision synthetic workflows.
5-(4-Bromophenoxy)pentanoic Acid structure
87411-38-9 structure
Product Name:5-(4-Bromophenoxy)pentanoic Acid
CAS No:87411-38-9
MF:C11H13BrO3
MW:273.123122930527
CID:656560
PubChem ID:28971638
Update Time:2025-10-15

5-(4-Bromophenoxy)pentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 5-(4-bromophenoxy)-
    • 5-(4-bromophenoxy)pentanoic acid
    • CS-0259194
    • EN300-72607
    • AKOS008118418
    • 5-(4-bromophenoxy)pentanoicacid
    • G36679
    • Z362633550
    • 87411-38-9
    • DTXSID10651860
    • 5-(4-Bromophenoxy)pentanoic Acid
    • Inchi: 1S/C11H13BrO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
    • InChI Key: KACNEIIGTGEGPZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCCOC1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 272.00481g/mol
  • Monoisotopic Mass: 272.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.435±0.06 g/cm3(Predicted)
  • Boiling Point: 405.7±25.0 °C(Predicted)
  • pka: 4.67±0.10(Predicted)

5-(4-Bromophenoxy)pentanoic Acid Pricemore >>

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Additional information on 5-(4-Bromophenoxy)pentanoic Acid

Comprehensive Guide to 5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9): Properties, Applications, and Industry Insights

5-(4-Bromophenoxy)pentanoic Acid (CAS 87411-38-9) is a specialized organic compound with a growing presence in pharmaceutical and chemical research. This brominated aromatic carboxylic acid derivative features a unique molecular structure combining a pentanoic acid backbone with a 4-bromophenoxy substituent, making it valuable for synthetic applications. Researchers increasingly focus on this compound due to its role as a versatile building block in medicinal chemistry and material science.

The compound's CAS registry number 87411-38-9 ensures precise identification across global chemical databases. Its molecular formula C11H13BrO3 and molecular weight 273.12 g/mol reflect a balanced combination of hydrophobic (bromophenyl) and hydrophilic (carboxylic acid) moieties. This amphiphilic character enables diverse applications ranging from drug intermediate synthesis to liquid crystal formulations, addressing current industry demands for multifunctional compounds.

Recent scientific literature highlights 5-(4-Bromophenoxy)pentanoic Acid as a key precursor in developing non-steroidal anti-inflammatory drugs (NSAIDs). The 4-bromophenoxy group enhances binding affinity to cyclooxygenase enzymes, while the pentanoic acid chain improves solubility—a critical factor in modern drug design. Pharmaceutical companies actively investigate derivatives of this compound for next-generation targeted therapies, particularly in inflammation and pain management research.

Material scientists value CAS 87411-38-9 for its role in creating advanced polymer modifiers. The bromine atom facilitates flame retardant properties without compromising thermal stability, addressing growing concerns about material safety in electronics and construction. Furthermore, its ability to form hydrogen-bonded networks makes it suitable for designing supramolecular materials—a trending area in nanotechnology research.

Environmental considerations surrounding brominated compounds have led to improved synthesis methods for 5-(4-Bromophenoxy)pentanoic Acid. Modern green chemistry approaches now achieve higher yields with reduced waste, responding to the chemical industry's sustainability goals. Analytical techniques like HPLC purification and NMR characterization ensure high purity (>98%) for research-grade material, meeting stringent quality requirements in academic and industrial laboratories.

The global market for specialty carboxylic acids including CAS 87411-38-9 shows steady growth, driven by demand from Asia-Pacific pharmaceutical hubs. Regulatory compliance with REACH and FDA guidelines remains crucial for manufacturers, with proper documentation of safety data sheets (SDS) being essential for international trade. Storage recommendations typically suggest cool, dry conditions in amber glass containers to maintain stability.

Emerging research explores the compound's potential in bioconjugation chemistry, where its carboxyl group enables efficient protein modification. This application gains attention in antibody-drug conjugate (ADC) development—a hot topic in oncology research. The 4-bromophenyl moiety additionally serves as a handle for cross-coupling reactions, valuable in creating complex molecular architectures for drug discovery.

Quality control protocols for 5-(4-Bromophenoxy)pentanoic Acid emphasize chromatographic purity analysis and heavy metal screening. Reputable suppliers provide comprehensive certificates of analysis (CoA) detailing batch-specific characteristics. Researchers should verify the compound's melting point (reported 98-102°C) and spectroscopic fingerprints when receiving new shipments to ensure consistency in experimental results.

Future developments may focus on continuous flow synthesis of this compound to enhance production efficiency. The growing interest in halogenated pharmacophores suggests sustained relevance for CAS 87411-38-9 in drug development pipelines. As synthetic methodologies advance, this compound will likely find expanded applications in agrochemicals and functional materials, cementing its position as a valuable tool for chemical innovation.

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